

Application Notes and Protocols for the Production of Lawrencium-260

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Compound of Interest

Compound Name: Lawrencium

Cat. No.: B1195385

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Abstract

This document provides a detailed overview of the experimental setup and protocols for the production of the isotope **Lawrencium-260** (^{260}Lr). **Lawrencium**, a synthetic transactinide element, is of significant interest in nuclear chemistry and for the study of the properties of superheavy elements. Due to its short half-life, the production, separation, and characterization of ^{260}Lr require specialized and rapid techniques. These application notes detail the nuclear reaction, targetry, irradiation conditions, and the subsequent chemical separation and detection methods employed in the synthesis of ^{260}Lr .

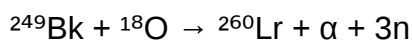
Introduction

Lawrencium (Lr), with atomic number 103, is the last member of the actinide series. Its isotope, ^{260}Lr , has a half-life of approximately 2.7 to 3.0 minutes, primarily decaying by alpha emission.[1] The production of ^{260}Lr is achieved through heavy-ion bombardment of a target material in a particle accelerator. The subsequent isolation and identification of the few atoms produced necessitate highly efficient and rapid chemical separation and detection methods. This document outlines the key experimental considerations and provides a generalized protocol for the production and characterization of ^{260}Lr .

Nuclear Synthesis

The most common nuclear reaction for the production of **Lawrencium-260** is the fusion-evaporation reaction involving the bombardment of a Berkelium-249 target with an Oxygen-18 ion beam.^{[1][2][3]}

Nuclear Reaction:



This reaction is typically carried out in a cyclotron, such as the 88-Inch Cyclotron at Lawrence Berkeley National Laboratory (LBNL), which is equipped to accelerate heavy ions to the required energies.^[4]

Target and Projectile

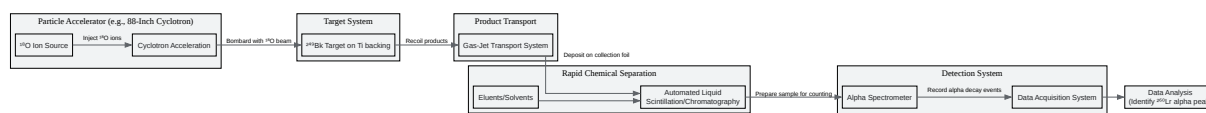
Parameter	Description
Target Material	Berkelium-249 (²⁴⁹ Bk)
Target Backing	Thin Titanium (Ti) foil
Projectile	Oxygen-18 (¹⁸ O)

Irradiation Parameters

Parameter	Value/Range
Projectile Energy	~96 MeV (Specific energy needs to be optimized to maximize the cross-section)
Beam Current	Particle μA range (e.g., 0.1 - 1 pμA)
Production Cross-Section	~8.7 nb
Target Thickness	~0.4 - 0.8 mg/cm ²

Experimental Workflow

The production and identification of **Lawrencium-260** involves a series of time-sensitive steps, from target irradiation to the detection of its decay. A typical experimental workflow is depicted below.



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*Experimental workflow for the production and identification of **Lawrencium-260**.*

Experimental Protocols

Target Preparation

The Berkelium-249 target is typically prepared by molecular plating onto a thin, high-purity titanium foil. This method ensures a uniform target layer and good adhesion to the backing material, which is crucial for withstanding the intense ion beam. The target thickness is a critical parameter that needs to be optimized to maximize the yield of ^{260}Lr while minimizing the energy loss of the beam within the target.

Irradiation

The ^{249}Bk target is mounted in a target chamber and irradiated with an ^{18}O beam from a cyclotron. The beam energy is carefully selected to match the peak of the excitation function for the desired nuclear reaction channel. The beam current is maximized to the extent the target can withstand without damage to increase the production rate of ^{260}Lr .

Product Collection and Transport

Due to the short half-life of ^{260}Lr , the reaction products must be rapidly transported from the target chamber to the chemistry laboratory. A common technique is the use of a gas-jet transport system. The recoiling ^{260}Lr atoms are stopped in a carrier gas (e.g., helium) seeded

with aerosols (e.g., KCl). The gas flow then transports the aerosols, with the attached **lawrencium** atoms, through a capillary tube to a collection site.

Rapid Chemical Separation

The collected **lawrencium** atoms must be quickly separated from the bulk of the target material, fission products, and other reaction byproducts. This is typically achieved using automated, rapid chemical separation techniques.

4.4.1. Automated Solvent Extraction:

A rapid solvent extraction method can be employed to separate trivalent actinides, including **Lawrencium**. A common system involves the use of a chelating agent in an organic solvent.

- Aqueous Phase: A buffered solution (e.g., ammonium citrate or α -hydroxyisobutyrate).
- Organic Phase: A solution of a chelating agent like thenoyltrifluoroacetone (TTA) in a solvent such as methyl isobutyl ketone (MIBK).
- Procedure: The collected activity is dissolved in the aqueous phase and rapidly mixed with the organic phase. The trivalent actinides are selectively extracted into the organic phase. The phases are then quickly separated, and the organic phase is prepared for alpha spectroscopy.

4.4.2. Automated Ion-Exchange Chromatography:

High-performance liquid chromatography (HPLC) using cation-exchange resins is another powerful technique for separating trivalent actinides.

- Stationary Phase: A cation-exchange resin.
- Mobile Phase: A complexing agent such as α -hydroxyisobutyrate (α -HIB) at a specific concentration and pH.
- Procedure: The collected activity is dissolved in a suitable acid and loaded onto the column. The trivalent actinides are eluted with the α -HIB solution. The elution time of **Lawrencium** is characteristic and allows for its separation from other elements. Automated systems are crucial to perform this separation within the short half-life of ^{260}Lr .^[5]

Detection and Identification

The primary method for the identification of **Lawrencium-260** is alpha spectroscopy. The separated **lawrencium** fraction is deposited onto a planchet and placed in a vacuum chamber in front of a solid-state alpha detector.

4.5.1. Alpha Spectroscopy Setup:

- **Detector:** Passivated Implanted Planar Silicon (PIPS) detector or similar solid-state detector with high resolution.
- **Vacuum:** The measurement is performed under high vacuum to minimize energy loss of the alpha particles.
- **Data Acquisition:** A multichannel analyzer is used to record the energy spectrum of the emitted alpha particles.

4.5.2. Identification of ^{260}Lr :

Lawrencium-260 is identified by its characteristic alpha decay energy. The primary alpha decay of ^{260}Lr has a mean energy of approximately 8.03 MeV. By analyzing the alpha spectrum, the presence of a peak at this energy, which decays with a half-life of about 2.7-3.0 minutes, confirms the production of ^{260}Lr .

Quantitative Data Summary

Parameter	Value	Reference
Half-life of ^{260}Lr	2.7 - 3.0 minutes	[1]
Primary Decay Mode	Alpha Emission	
Alpha Decay Energy	~8.03 MeV	[6]
Production Cross-Section	~8.7 nb	[6]
Target Material	Berkelium-249	[1][2][3]
Projectile	Oxygen-18	[1][2][3]
Typical Accelerator	88-Inch Cyclotron (LBNL)	[4]

Safety Considerations

The handling of Berkelium-249 and the production of **Lawrencium-260** involve significant radiological hazards. All procedures must be carried out in appropriately shielded hot cells or glove boxes by trained personnel. Proper radiation monitoring and contamination control procedures are essential.

Conclusion

The production of **Lawrencium-260** is a challenging experimental endeavor that pushes the limits of rapid chemical and physical techniques. The protocols outlined in these application notes provide a framework for the successful synthesis and identification of this short-lived transactinide isotope. Further refinements in targetry, accelerator technology, and automated rapid chemistry will continue to advance our understanding of the heaviest elements.

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